molecular formula C20H14N2O2 B12918615 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one CAS No. 651720-61-5

2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12918615
CAS No.: 651720-61-5
M. Wt: 314.3 g/mol
InChI Key: YAPKMBGLBBGRGR-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 2-(6-oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one , systematically describes its fused heterocyclic system. The parent structure is a 2,3-dihydropyrimidin-4(1H)-one ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The numbering begins at the ketone-bearing nitrogen (position 1), with the double bond localized between positions 3 and 4.

At position 2, a 6-oxonaphthalen-2(6H)-ylidene substituent is attached via a conjugated exocyclic double bond. This naphthalenone moiety consists of a bicyclic system with a ketone group at position 6. The “ylidene” designation indicates the substituent’s sp²-hybridized carbon bonded to the dihydropyrimidinone core. Position 6 hosts a phenyl group , introducing aromatic π-electron density to the system.

Table 1: Key Structural Features

Feature Description
Parent ring 2,3-Dihydropyrimidin-4(1H)-one
Position 2 substituent 6-Oxonaphthalen-2(6H)-ylidene (C₁₀H₅O)
Position 6 substituent Phenyl (C₆H₅)
Molecular formula C₂₀H₁₄N₂O₂

The conjugated system spans the naphthalenone and dihydropyrimidinone rings, enabling delocalization of π-electrons across the molecular framework.

Properties

CAS No.

651720-61-5

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H14N2O2/c23-17-9-8-14-10-16(7-6-15(14)11-17)20-21-18(12-19(24)22-20)13-4-2-1-3-5-13/h1-12,23H,(H,21,22,24)

InChI Key

YAPKMBGLBBGRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of 6-hydroxy-2-naphthaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it targets mitochondrial pH levels, exhibiting pH-dependent fluorescence changes . The compound’s structural features allow it to interact with biological membranes and proteins, facilitating its use in imaging and therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydropyrimidinone derivatives are highly tunable, with variations in substituents significantly altering their chemical and biological behavior. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Dihydropyrimidinone Analogues
Compound Name Substituents at Position 6 Melting Point (°C) Yield (%) Key Functional Groups Biological Activity (if reported)
Target Compound: 2-(6-Oxonaphthalen-2-ylidene)-6-phenyl-dihydropyrimidin-4-one Phenyl + naphthalenone Not reported Not reported Oxo, conjugated π-system Not explicitly studied
(2Z)-6-Phenyl-2-(benzimidazol-2-ylimino)-dihydropyrimidin-4-one Phenyl >360 68 Imino, benzimidazole Potential anticancer/antioxidant
5-(Hydrazinylmethylene)-2-imino-6-phenyl-dihydropyrimidin-4-one Phenyl 260–262 68 Imino, hydrazinylmethylene Not reported
6-Methyl-2-thioxo-dihydropyrimidin-4-one Methyl Not reported High Thioxo Anticonvulsant (PASS-predicted)
1-Cyclopentyl-6-hydroxy-2-thioxo-dihydropyrimidin-4-one Cyclopentyl Not reported 95% purity Thioxo, hydroxy Not reported
Key Observations:
  • Naphthalenone vs. Thioxo: The target compound’s naphthalenone group introduces extended conjugation, which may influence electronic properties (e.g., UV absorption) compared to thioxo-containing analogues (e.g., ). Thioxo groups, however, exhibit stronger metal-coordination capacity (e.g., Au(III) complexes in ). Imino vs. Oxo: Imino-substituted analogues (e.g., ) show higher thermal stability (melting points >260°C) but lower solubility compared to oxo derivatives.

Pharmacological Potential

  • Anticonvulsant Activity: 6-Methyl-2-thioxo derivatives (e.g., ) are predicted to exhibit anticonvulsant properties via sodium channel modulation.
  • Anticancer/Antioxidant Activity: Compounds with fused aromatic systems (e.g., benzimidazole in ) demonstrate radical-scavenging and cytotoxicity, suggesting the naphthalenone group in the target compound could confer similar properties.

Biological Activity

The compound 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule featuring a dihydropyrimidine core, a naphthalene moiety, and a phenyl group. Its unique structural characteristics suggest potential for diverse biological activities, making it a candidate for pharmaceutical development.

Chemical Structure and Properties

This compound exhibits a ylidene linkage and various functional groups that contribute to its chemical reactivity. The presence of the dihydropyrimidine and naphthalene structures enhances its potential interactions with biological targets.

Structural FeatureDescription
Dihydropyrimidine CoreCentral structure linked to various biological activities
Naphthalene MoietyProvides aromatic properties and potential electronic interactions
Phenyl GroupEnhances lipophilicity and may influence binding affinity

Biological Activities

Research has indicated that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antibiotics.
  • Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation, particularly in breast and lung cancer models.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers in vitro.

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit enzymes such as proteasomes, which play crucial roles in cellular regulation.
  • Receptor Interaction : The aromatic nature of the naphthalene moiety may facilitate interactions with various receptors, influencing signaling pathways.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative damage in cells.

Anticancer Activity

A study conducted on a series of dihydropyrimidine derivatives, including analogs of the target compound, reported significant inhibition of cancer cell lines (e.g., MCF-7 and A549). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that modifications to the core structure can enhance antimicrobial potency.

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